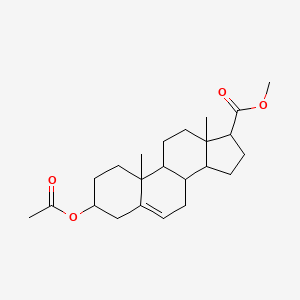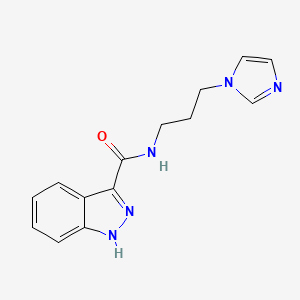
Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which is indicated by the (3S,4S) configuration. It is widely used in various fields of scientific research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism by which Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure and is used in similar applications.
Other Piperidine Derivatives: Various piperidine derivatives share similar chemical properties and are used in related fields of research.
Uniqueness
What sets Rel-1-(tert-butyl) 3-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where stereoselectivity is crucial.
属性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
NBPKQJCULPQVNO-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)


![1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8610694.png)

![2-[2-(3-Bromophenyl)ethoxy]acetic acid](/img/structure/B8610710.png)



